molecular formula C20H20BrN3O2S B327913 4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B327913
M. Wt: 446.4 g/mol
InChI Key: PVJUENYGHDDVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, an isopropyl group, a methylphenoxy group, and a thiadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-isopropyl-5-methylphenol
  • 2-bromo-5-isopropyl-1,3,4-thiadiazole
  • N’- (5-bromo-2-hydroxybenzylidene)-2- (2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

4-bromo-N-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

4-bromo-N-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20BrN3O2S/c1-12(2)16-9-4-13(3)10-17(16)26-11-18-23-24-20(27-18)22-19(25)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,24,25)

InChI Key

PVJUENYGHDDVSD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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